N,4-dimethyl-1,2,5-oxadiazol-3-amine
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Overview
Description
N,4-dimethyl-1,2,5-oxadiazol-3-amine is a heterocyclic compound belonging to the oxadiazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-1,2,5-oxadiazol-3-amine typically involves the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione. This reaction is carried out under acidic conditions, often using acetic acid (AcOH) as the solvent. The reaction proceeds via the Paal–Knorr reaction mechanism, leading to the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N,4-dimethyl-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antiproliferative activity, making it a candidate for studying cell growth and division.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: The compound is explored for its use in materials science, particularly in the development of new polymers and advanced materials
Mechanism of Action
The mechanism of action of N,4-dimethyl-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is linked to its ability to interfere with cell division processes. The compound may bind to cellular proteins and enzymes, disrupting their normal function and leading to cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family, known for its antimicrobial and antiviral activities.
1,3,4-Oxadiazole: Exhibits anti-inflammatory and analgesic properties.
1,2,5-Oxadiazole-3,4-diamine: A precursor in the synthesis of various biologically active compounds.
Uniqueness
N,4-dimethyl-1,2,5-oxadiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1315304-11-0 |
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Molecular Formula |
C4H7N3O |
Molecular Weight |
113.12 g/mol |
IUPAC Name |
N,4-dimethyl-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C4H7N3O/c1-3-4(5-2)7-8-6-3/h1-2H3,(H,5,7) |
InChI Key |
HNXYWYOVPHLAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC |
Origin of Product |
United States |
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